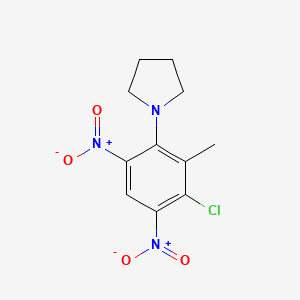
1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina es un compuesto orgánico con la fórmula molecular C₁₁H₁₂ClN₃O₄. Se caracteriza por un anillo de pirrolidina unido a un grupo fenilo sustituido con cloro, metilo y grupos dinitro.
Métodos De Preparación
La síntesis de 1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina generalmente implica la reacción de 3-cloro-2-metil-4,6-dinitrobenceno con pirrolidina. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial pueden incluir la optimización de los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro en el anillo fenilo puede ser sustituido por nucleófilos bajo condiciones adecuadas, lo que lleva a la formación de diferentes derivados.
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Oxidación: El grupo metilo puede oxidarse a un ácido carboxílico bajo condiciones oxidativas fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio para la sustitución nucleofílica, hidrógeno gaseoso con un catalizador de paladio para la reducción y permanganato de potasio para la oxidación .
Aplicaciones Científicas De Investigación
1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina implica su interacción con objetivos moleculares específicos. Los grupos nitro pueden sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. El anillo de pirrolidina también puede desempeñar un papel en la modulación de la actividad del compuesto al influir en su unión a proteínas diana .
Comparación Con Compuestos Similares
1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina se puede comparar con otros compuestos similares, tales como:
1-(3-Cloro-2-metil-4,6-dinitrofenil)piperidina: Estructura similar pero con un anillo de piperidina en lugar de pirrolidina.
1-(3-Cloro-2-metil-4,6-dinitrofenil)morfolina: Contiene un anillo de morfolina, lo que puede alterar sus propiedades químicas y actividad biológica.
1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrol: Presenta un anillo de pirrol, lo que lleva a una reactividad y aplicaciones diferentes.
La singularidad de 1-(3-Cloro-2-metil-4,6-dinitrofenil)pirrolidina radica en su patrón de sustitución específico y la presencia del anillo de pirrolidina, que imparte propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C11H12ClN3O4 |
|---|---|
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12ClN3O4/c1-7-10(12)8(14(16)17)6-9(15(18)19)11(7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Clave InChI |
XBIXCDGLUZJKMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

